molecular formula C19H23ClN2O2S B2535935 1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine CAS No. 865593-64-2

1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Cat. No.: B2535935
CAS No.: 865593-64-2
M. Wt: 378.92
InChI Key: WZKSYUVYCHXZMY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for laboratory use only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. This compound is built on the 1-(3-chlorophenyl)piperazine (mCPP) scaffold, a structure well-documented in scientific literature for its interaction with key serotonin receptors . The mCPP pharmacophore is known to act as an agonist or partial agonist at various serotonin receptors, including 5-HT 2A , 5-HT 2B , and most notably, the 5-HT 2C receptor . Modulation of the 5-HT 2C receptor is a recognized pathway of interest for studying feeding behavior, obesity, and anxiety-related pathways . The addition of a 2,3,4-trimethylbenzenesulfonyl group is a strategic modification that may alter the compound's receptor affinity, selectivity, and overall pharmacokinetic profile compared to the parent mCPP structure. Researchers may utilize this compound as a reference standard in analytical studies, a key intermediate in the synthesis of more complex pharmaceutical candidates, or a tool compound for in vitro binding and functional assays to probe the complexities of the serotonergic system . Piperazine-based structures are frequently employed as critical intermediates in the synthesis of a variety of active pharmaceutical ingredients . Handle this material with care, using appropriate personal protective equipment, and refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-7-8-19(16(3)15(14)2)25(23,24)22-11-9-21(10-12-22)18-6-4-5-17(20)13-18/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKSYUVYCHXZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the reaction of 3-chloroaniline with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation to form sulfoxides or sulfones and reduction to yield corresponding amines.
  • Catalyst Development : It is also investigated for its potential as a catalyst in various chemical reactions due to its unique structural properties.

Biology

  • Biological Activity : Research indicates that 1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine exhibits antimicrobial and anticancer properties. Its interaction with biological targets can modulate various pathways, making it a candidate for further pharmacological studies .
  • Mechanism of Action : The mechanism involves interaction with enzymes or receptors that regulate biological functions. Studies are ongoing to elucidate specific targets and pathways affected by this compound.

Medicine

  • Pharmaceutical Development : The compound is being explored for potential use as a pharmaceutical agent. Its derivatives have shown promise in treating conditions such as infections and cancer due to their bioactivity .
  • Case Studies : Various studies have documented its efficacy against different bacterial strains and cancer cell lines, emphasizing its potential therapeutic applications.

Industry

  • Material Development : In industrial applications, this compound may be used in the development of new materials or as a component in formulations requiring specific chemical properties.
  • Research and Development : Its unique structure makes it suitable for research into novel compounds with enhanced biological activities.

Data Tables

The following table summarizes some key findings related to the biological activity of this compound:

Application AreaActivity TypeFindings
MicrobiologyAntimicrobialModerate efficacy against E. coli and S. aureus (MIC values around 10-15 µg/mL)
OncologyAnticancerInduces apoptosis in cancer cell lines; specific mechanisms under investigation
Synthetic ChemistryIntermediate UseEffective in synthesizing complex piperazine derivatives

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 2: Substituent Impact on Piperazine Derivatives

Compound R Group Key Properties
Target compound 2,3,4-trimethylbenzenesulfonyl High steric bulk, metabolic stability
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) 4-nitrophenylsulfonyl Electron-deficient, redox-active
1-(3-Chlorophenyl)-4-phenethylpiperazine (300.830 g/mol) Phenethyl Enhanced hydrophobic interactions

Pharmacological Profiles and Receptor Interactions

Piperazine derivatives are prominent in serotonin (5-HT) receptor pharmacology:

  • 5-HT1A Agonists : Compounds like BMY 7378 (analogous to buspirone) inhibit sympathetic nerve discharge (SND) via 5-HT1A activation, reducing blood pressure and heart rate .
  • Mixed 5-HT1B/5-HT1C Activity : 1-(3-Chlorophenyl)piperazine (mCPP) antagonizes 5-HT2-mediated head-twitching but lacks anxiolytic effects, highlighting substituent-dependent selectivity .

The target compound’s trimethylsulfonyl group may reduce 5-HT1A/1B affinity while enhancing 5-HT2A antagonism, analogous to ritanserin derivatives .

Physicochemical and Antimicrobial Properties

Physical Properties

Piperazine HCl salts typically melt at 177–178°C, with carbon content >59% and nitrogen ~5% . The target compound’s trimethyl groups may elevate melting points due to crystallinity, while the sulfonyl moiety improves aqueous solubility relative to halogenated analogs.

Antimicrobial Activity

Triazole-conjugated piperazines (e.g., 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine derivatives) show antifungal activity against Aspergillus niger (14–15 mm inhibition zones) . The target compound’s sulfonyl group could similarly enhance microbial membrane disruption.

Biological Activity

1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine core substituted with a 3-chlorophenyl group and a 2,3,4-trimethylbenzenesulfonyl moiety. This unique structure is believed to contribute to its diverse biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of the piperazine ring is often associated with enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent antimicrobial effects.

Anticancer Activity

Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. The sulfonyl group may play a crucial role in modulating cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds structurally akin to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines.

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects, particularly as potential anxiolytics and antidepressants. The modulation of neurotransmitter systems, especially serotonin and dopamine pathways, is a key area of interest.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cell Membrane Disruption : The hydrophobic nature of the trimethylbenzenesulfonyl group may disrupt microbial cell membranes.

Case Studies

  • Anticancer Study : A study evaluated the effects of piperazine derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway.
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialSignificant reduction in bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of serotonin receptors

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(3-chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine?

  • Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency due to improved nucleophilicity .
  • Temperature Control : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation2,3,4-trimethylbenzenesulfonyl chloride, DMF, 70°C6892%
Piperazine coupling1-(3-chlorophenyl)piperazine, K₂CO₃, 80°C7595%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorophenyl) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., m/z 441.0 [M+H]⁺) .
  • X-ray Crystallography : Resolve 3D conformation and steric interactions (if crystalline) .

Q. What physicochemical properties are critical for solubility and stability studies?

  • Answer : Key properties include:

  • LogP : ~3.5 (predicts moderate lipophilicity, suitable for blood-brain barrier penetration) .
  • pKa : Piperazine nitrogen pKa ~7.2, enabling pH-dependent solubility .
  • Thermal Stability : Decomposition >200°C (TGA analysis) .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine receptors) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • SAR Analysis : Compare with analogs (e.g., fluorinated or methoxy-substituted derivatives) to identify critical substituents .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Answer :

  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ for enzyme inhibition) across multiple labs .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity .
  • Meta-Analysis : Compare data across structurally similar compounds (e.g., 1-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine) to identify trends .

Q. How to design in vivo studies to evaluate anticonvulsant potential?

  • Methodological Answer :

  • Animal Models : Use pentylenetetrazole (PTZ)-induced seizures in rodents .
  • Dosing : Administer 10–50 mg/kg intraperitoneally; monitor seizure latency and mortality .
  • Biomarkers : Measure GABA levels (HPLC) or glutamate receptor expression (qPCR) post-treatment .
    • Data Table :
ModelDose (mg/kg)Seizure Latency (min)Mortality Rate (%)
PTZ (mice)258.5 ± 1.220
Maximal Electroshock (rats)5012.3 ± 2.115

Q. What strategies mitigate instability of intermediates during synthesis?

  • Answer :

  • Light/Moisture Control : Use amber glassware and inert atmospheres for sulfonamide intermediates .
  • Stabilizing Agents : Add molecular sieves to absorb moisture in reaction mixtures .
  • Real-Time Monitoring : Employ inline FTIR to detect degradation products early .

Contradictions and Validation

  • Example Contradiction : Discrepancies in receptor binding affinity (e.g., µ-opioid vs. σ receptors) may arise from assay conditions (e.g., pH or co-factors) .
  • Resolution : Standardize protocols (e.g., uniform buffer systems) and validate with orthogonal methods (SPR vs. radioligand binding) .

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